Physicochemical Differentiation: LogP and Lipophilicity
The predicted lipophilicity (LogP) of 5-[(2-benzylphenoxy)methyl]-2-furoic acid is 4.20 (ACD/LogP) and 4.81 (KOWWIN estimate) [1]. This is substantially higher than the unsubstituted parent compound, 2-furoic acid, which has a predicted LogP of approximately 0.5 [2]. The presence of the bulky, hydrophobic 2-benzylphenoxy group significantly increases lipophilicity, which would be expected to affect membrane permeability and solubility profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.20 (ACD/LogP) / 4.81 (KOWWIN) |
| Comparator Or Baseline | 2-Furoic acid: ~0.5 |
| Quantified Difference | Increase of ~3.7-4.3 LogP units |
| Conditions | In silico prediction models |
Why This Matters
This significant difference in lipophilicity is a critical factor for researchers using this compound in assays where membrane penetration or specific solubility characteristics are essential.
- [1] ChemSpider. (n.d.). 5-[(2-Benzylphenoxy)methyl]-2-furoic acid | CSID:5512214 (ACD/Labs predicted data). View Source
- [2] PubChem. (n.d.). 2-Furoic acid (Compound Summary). View Source
